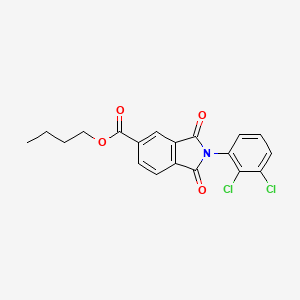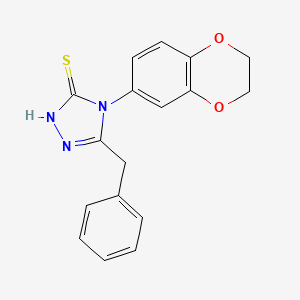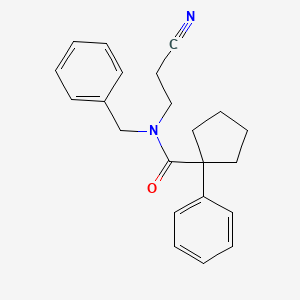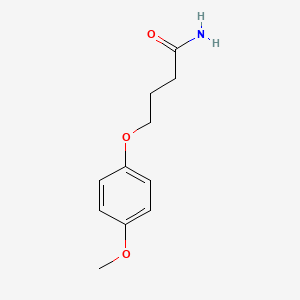![molecular formula C13H24N4O B4678601 N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4678601.png)
N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea
Übersicht
Beschreibung
N-butyl-N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate precursors under mild reaction conditions.
Attachment of the Urea Group: The urea moiety is introduced by reacting the pyrazole derivative with butyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-butyl-N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-butyl-N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-butyl-N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]thiourea: Similar structure but contains a thiourea group instead of a urea group.
N-butyl-N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
N-butyl-N’-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea is unique due to its specific combination of the pyrazole ring and urea moiety, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
1-butyl-3-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O/c1-5-6-7-14-13(18)15-11(3)9-17-12(4)8-10(2)16-17/h8,11H,5-7,9H2,1-4H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJLXKOQXFMHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C)CN1C(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4678518.png)
![2-bromo-4-[(2,5-dioxo-3-phenyl-4-imidazolidinylidene)methyl]-6-methoxyphenyl acetate](/img/structure/B4678525.png)
![N-(3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4678530.png)


![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4678544.png)


![2,3-dichloro-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4678567.png)
![4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4678576.png)
![5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4678581.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B4678585.png)
![4-[(2-{[(5E)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID](/img/structure/B4678588.png)
![4-[5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4678598.png)
